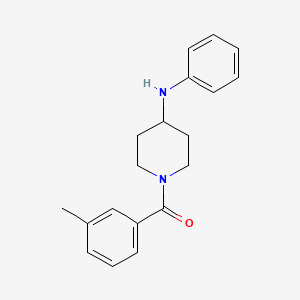
(4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone, also known as 4-ANPP, is a synthetic compound that belongs to the class of synthetic opioids. It is commonly used as an intermediate in the production of fentanyl and related analogs. Due to its potent analgesic properties, 4-ANPP has gained significant attention in the scientific community.
Mechanism of Action
The mechanism of action of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone involves binding to the mu-opioid receptor and activating downstream signaling pathways. This leads to a decrease in the perception of pain and an increase in pain tolerance. Additionally, (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone has been shown to have some affinity for the delta-opioid receptor, which may contribute to its analgesic effects.
Biochemical and Physiological Effects
In addition to its analgesic effects, (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone has been shown to have other biochemical and physiological effects. It has been found to have antitussive properties, which may make it useful in the treatment of cough. Additionally, (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone has been shown to have sedative effects, which may contribute to its analgesic properties. However, the sedative effects may also limit its clinical use.
Advantages and Limitations for Lab Experiments
One advantage of using (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone in lab experiments is its high potency and selectivity for the mu-opioid receptor. This allows for the study of opioid receptor signaling pathways and the development of new analgesic drugs. However, one limitation of using (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone is its potential for abuse and addiction. Therefore, caution should be taken when handling and studying this compound.
Future Directions
There are several future directions for the study of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone. One area of research is the development of new analgesic drugs based on the structure of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone. Additionally, further studies are needed to understand the full range of biochemical and physiological effects of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone. Furthermore, the potential for abuse and addiction should be further investigated to ensure the safe use of this compound in clinical settings.
Conclusion
In conclusion, (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone is a synthetic compound with potent analgesic properties. Its high potency and selectivity for the mu-opioid receptor make it a promising candidate for the development of new analgesic drugs. However, caution should be taken when handling and studying this compound due to its potential for abuse and addiction. Further research is needed to fully understand the biochemical and physiological effects of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone and to develop safe and effective clinical applications.
Synthesis Methods
The synthesis of (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone involves the reaction of 4-chlorobutyryl chloride with aniline in the presence of a base to form 4-anilinopiperidine. This intermediate is then reacted with 3-methylbenzaldehyde in the presence of a reducing agent to form (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
(4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone has been extensively studied for its potential use as an analgesic agent. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. Furthermore, (4-Anilinopiperidin-1-yl)-(3-methylphenyl)methanone has been found to have a longer duration of action and greater potency than morphine. These properties make it a promising candidate for the development of new analgesic drugs.
properties
IUPAC Name |
(4-anilinopiperidin-1-yl)-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O/c1-15-6-5-7-16(14-15)19(22)21-12-10-18(11-13-21)20-17-8-3-2-4-9-17/h2-9,14,18,20H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHUHZJYNUSTOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


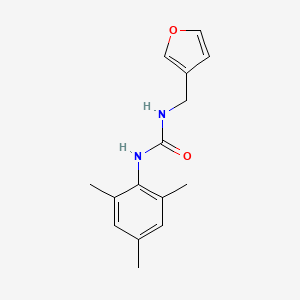
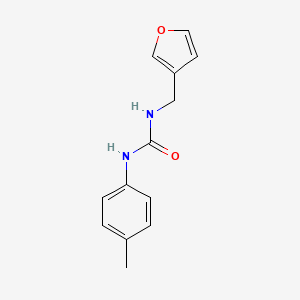


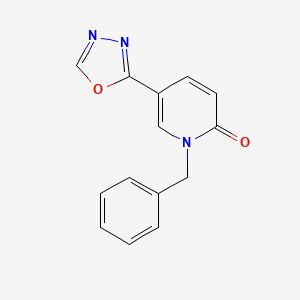
![5-[(4-fluorophenoxy)methyl]-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]furan-2-carboxamide](/img/structure/B7527271.png)
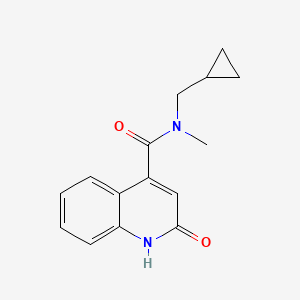
![tert-butyl N-[4-[(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)carbamoyl]phenyl]carbamate](/img/structure/B7527274.png)
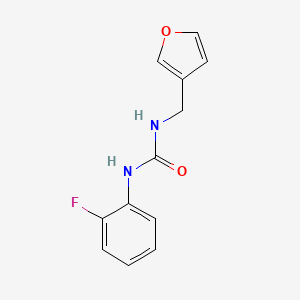
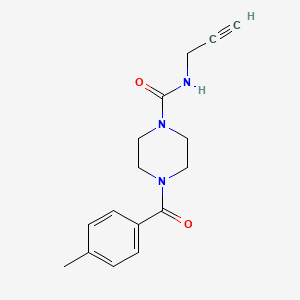
![Methyl 5-[[[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)phenyl]carbamoyl-methylamino]methyl]-2-methylfuran-3-carboxylate](/img/structure/B7527302.png)
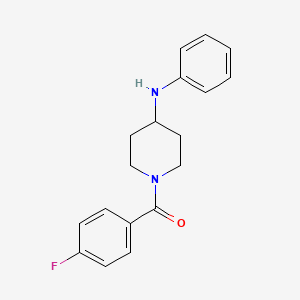
![4-fluoro-N-[(5-methylthiophen-2-yl)methyl]benzamide](/img/structure/B7527331.png)